2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione, typically involves multi-step reactions. Common synthetic routes include:
Palladium-Catalyzed Coupling: This method involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Copper(I)-Catalyzed Tandem Reaction: This involves the reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines.
Ru(II)-Catalyzed C-H Functionalization: This method uses primary benzylamines with sulfoxonium ylides to provide isoquinolines without external oxidants.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation reactions.
Catalysts: Palladium and copper catalysts for coupling and cyclization reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and pyridine derivatives, which can be further utilized in pharmaceutical and chemical applications .
Scientific Research Applications
2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Exhibits analgesic activity.
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Used in pharmaceutical applications.
Uniqueness
2-(4-methylphenyl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholino group and the specific substitution pattern on the isoquinoline ring differentiate it from other similar compounds, potentially leading to unique biological activities and applications .
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O3/c1-15-5-7-16(8-6-15)25-22(26)18-4-2-3-17-20(24-11-13-28-14-12-24)10-9-19(21(17)18)23(25)27/h2-10H,11-14H2,1H3 |
InChI Key |
ULHFIYZTXISSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Origin of Product |
United States |
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